molecular formula C7H6ClNO B7771406 2-Chlorobenzaldehyde oxime

2-Chlorobenzaldehyde oxime

Cat. No. B7771406
M. Wt: 155.58 g/mol
InChI Key: FZIVKDWRLLMSEJ-UHFFFAOYSA-N
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Patent
US04302238

Procedure details

To a stirred solution of 56.2 grams (0.40 mole) of 2-chlorobenzaldehyde and 55.6 grams (0.80 mole) of hydroxylamine hydrochloride in 225 ml of ethanol and 111 ml of water was added in portions over a 15 minute period a solution of 24.0 grams (0.60 mole) of sodium hydroxide in 24 ml of water. The addition caused a solid precipitate to form. The reaction mixture was heated to boiling, and water was added until the solid dissolved. Additional water was added until the solution became cloudy. The reaction mixture was allowed to cool, and as it cooled a crystalline solid formed. The solid, collected by filtration, was dissolved in methylene chloride, and the methylene chloride solution was dried with sodium sulfate. The filtrate was concentrated under reduced pressure to remove ethanol, yielding additional solid, which was collected by filtration. This solid, too, was dissolved in methylene chloride, and the solution was dried with sodium sulfate. The two methylene chloride solutions were filtered from the sodium sulfate and the filtrates combined and concentrated under reduced pressure to give a residual solid. The solid was recrystallized from ethanol-water to give 48.3 grams of 2-chlorobenzaldoxime; mp 73.5°-75.5° C. The nmr and the ir spectra were consistent with the assigned structure.
Quantity
56.2 g
Type
reactant
Reaction Step One
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.Cl.[NH2:11][OH:12].[OH-].[Na+]>C(O)C.O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[N:11][OH:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
56.2 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
55.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
111 mL
Type
solvent
Smiles
O
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
as it cooled a crystalline solid
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The solid, collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride solution was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove ethanol
CUSTOM
Type
CUSTOM
Details
yielding additional solid, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
This solid, too, was dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
The two methylene chloride solutions were filtered from the sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48.3 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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